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Compound of Interest
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Cat. No.: B13912342 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides a detailed protocol for the immunoprecipitation of N6-
methyladenosine (m6A) modified RNA. The procedure, commonly known as methylated RNA

immunoprecipitation (MeRIP), is a powerful technique for enriching and analyzing RNA

molecules containing the m6A modification.[1] This method is crucial for studying the role of

m6A in various biological processes, including RNA splicing, stability, and translation, and its

implications in diseases such as cancer.[1][2] The enriched RNA can be analyzed by

quantitative PCR (MeRIP-qPCR) to investigate specific transcripts or by next-generation

sequencing (MeRIP-seq) for transcriptome-wide mapping of m6A.[1][3]

Principle
MeRIP combines the specificity of an antibody that recognizes m6A with immunoprecipitation

techniques to isolate m6A-containing RNA fragments from a total RNA population.[1][4] The

process involves fragmenting total RNA, immunoprecipitating the m6A-modified fragments with

an anti-m6A antibody, and then analyzing the enriched RNA.[4] A portion of the fragmented

RNA is set aside as an "input" control, which represents the total RNA population before

enrichment.[4] By comparing the immunoprecipitated (IP) sample to the input sample, the

relative abundance of m6A in specific RNA molecules or across the transcriptome can be

determined.[4]
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Experimental Workflow
The overall experimental workflow for m6A RNA immunoprecipitation is depicted below.

Start: Total RNA Extraction

RNA Fragmentation

Input Control Sample Immunoprecipitation (IP) with anti-m6A Antibody

Binding to Protein A/G Beads

Washing Steps

Elution of m6A-RNA

RNA Purification

Downstream Analysis
(qPCR or Sequencing)

End
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Click to download full resolution via product page

Caption: Workflow of m6A RNA Immunoprecipitation (MeRIP).

Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. All solutions

should be prepared with RNase-free water.
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Reagent/Material Specifications

Antibodies

Anti-m6A Antibody
2.5 to 5 µg per 5 µg of mRNA or 10 µg per 300

µg of total RNA.[5]

Normal Mouse/Rabbit IgG
Used as a negative control for

immunoprecipitation.

Enzymes and Inhibitors

RNase Inhibitor e.g., RNasin.

DNase I For removal of contaminating DNA.

Buffers and Solutions

Fragmentation Buffer (10x) 100 mM Tris-HCl (pH 7.0), 100 mM ZnCl₂.[4][6]

IP Buffer (5x)
50 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.5%

(v/v) Igepal CA-630.[6]

Elution Buffer IP Buffer (1x) containing 6.7 mM m6A.[6]

Beads

Protein A/G Magnetic Beads For capturing antibody-RNA complexes.

General Reagents

TRIzol Reagent For RNA extraction.

Chloroform For RNA extraction.

Isopropanol For RNA precipitation.

Ethanol (70% and 100%) For washing and precipitating RNA.

3 M Sodium Acetate (pH 5.2) For RNA precipitation.

Glycogen Co-precipitant for RNA.

Nuclease-free Water For all steps.
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Experimental Protocol
This protocol is a synthesis of several published methods and should be optimized for specific

experimental conditions.[4][6][7]

Total RNA Extraction and Quality Control
Extract total RNA from cells or tissues using TRIzol reagent or a similar method.[1]

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[7]

Assess the quality and quantity of the total RNA using a spectrophotometer (e.g., NanoDrop)

and by agarose gel electrophoresis or a Bioanalyzer. High-quality RNA should have an

A260/A280 ratio of ~2.0 and intact ribosomal RNA bands.

RNA Fragmentation
For each sample, take a sufficient amount of total RNA (e.g., 500 ng to 300 µg).[2]

Fragment the RNA to an average size of 100-200 nucleotides.[4] This can be achieved by

chemical or enzymatic methods.

Chemical Fragmentation: Add 1 µL of RNA Fragmentation Reagent for every 10 µL of

mRNA and incubate at 90-94°C for 50 seconds to 5 minutes.[6][7] The incubation time

should be optimized to achieve the desired fragment size.[4]

Immediately stop the fragmentation reaction by adding a chelating agent like EDTA and

placing the sample on ice.[4][6]

Purify the fragmented RNA by ethanol precipitation.[4] Add 3 M sodium acetate (to a final

concentration of 0.3 M), glycogen, and 2.5-3 volumes of 100% ethanol. Incubate at -80°C for

at least 1-2 hours.[7]

Centrifuge at high speed (e.g., 14,800 rpm) for 40-50 minutes at 4°C to pellet the RNA.[7]

Wash the RNA pellet with 70% ethanol and air-dry.[7][8]

Resuspend the fragmented RNA in nuclease-free water.
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Verify the size distribution of the fragmented RNA using a Bioanalyzer or by agarose gel

electrophoresis.[4]

Take an aliquot of the fragmented RNA to serve as the input control.[4]

Immunoprecipitation (IP)
Antibody-Bead Conjugation:

Wash Protein A/G magnetic beads with IP buffer.[7]

Resuspend the beads in IP buffer containing RNase inhibitor and the anti-m6A antibody

(or IgG control).[7]

Incubate for 1 hour at room temperature with gentle rotation to allow the antibody to bind

to the beads.[7]

Wash the antibody-conjugated beads three times with IP buffer.[7]

Immunoprecipitation Reaction:

Denature the fragmented RNA by heating at 70°C for 2 minutes, then immediately place

on ice.[7]

Add the denatured fragmented RNA to the antibody-conjugated beads.

Incubate for 4 hours to overnight at 4°C with gentle rotation.[7]

Parameter Condition

Antibody Incubation with Beads 1 hour at room temperature.[7]

RNA Incubation with Antibody-Beads 4 hours to overnight at 4°C.[7]

Washing
After incubation, pellet the beads using a magnetic stand and discard the supernatant.
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Wash the beads multiple times with IP buffer to remove non-specifically bound RNA.[4]

Perform at least three washes.[5][7]

Elution
Elute the m6A-containing RNA from the beads by adding Elution Buffer.

Incubate for 1 hour at 4°C with continuous shaking.[5][6]

Collect the supernatant containing the eluted RNA.

A second elution can be performed to maximize the yield.[9]

RNA Purification
Purify the eluted RNA (and the input control RNA) using a standard ethanol precipitation

protocol as described in step 2.4-2.7.

Downstream Analysis
a) MeRIP-qPCR

Reverse transcribe the immunoprecipitated RNA and input control RNA into cDNA.

Perform quantitative real-time PCR (qPCR) using primers specific to genes of interest.

Calculate the enrichment of m6A in a specific transcript by comparing the amount of the

transcript in the IP sample to the input sample. The results are often expressed as a

percentage of input or fold enrichment over the IgG control.[5]

b) MeRIP-Seq
Construct sequencing libraries from both the IP and input RNA samples using a strand-

specific RNA library preparation kit.[4]

Sequence the libraries on a high-throughput sequencing platform.

Analyze the sequencing data to identify m6A peaks across the transcriptome. This involves

aligning the reads to a reference genome and using peak-calling algorithms to identify

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_2_O_Methyladenosine_RNA_Immunoprecipitation_Sequencing_MeRIP_seq.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/156/225/17-10499man-ver-4-0.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10627084/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/156/225/17-10499man-ver-4-0.pdf
https://sysy.com/protocols/protocol-ip-m6A-sequencing?asPdf=1
https://sysy.com/protocols/protocol-ip-m6A-sequencing
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/156/225/17-10499man-ver-4-0.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_2_O_Methyladenosine_RNA_Immunoprecipitation_Sequencing_MeRIP_seq.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13912342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


regions enriched for m6A.[10]

Data Presentation and Interpretation
All quantitative data from qPCR should be summarized in tables for easy comparison between

different experimental conditions. For MeRIP-seq data, visualization of m6A peaks in a genome

browser is essential for interpreting the results. The comparison of IP signal over input is critical

for identifying bona fide m6A sites.

Sample Type Description Purpose

Input
Aliquot of fragmented RNA

before IP.

Represents the total

abundance of transcripts.

IP (anti-m6A)
RNA enriched with the anti-

m6A antibody.

Identifies m6A-containing

transcripts.

IgG Control
RNA immunoprecipitated with

a non-specific IgG.

Controls for non-specific

binding to the antibody and

beads.

By following this detailed protocol, researchers can effectively investigate the role of m6A

modifications in their biological system of interest, paving the way for new discoveries in gene

regulation and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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